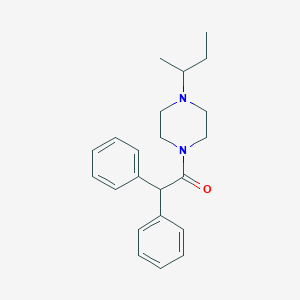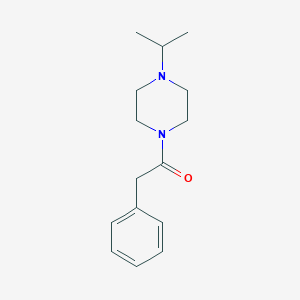![molecular formula C21H25FN2O3 B248516 1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE](/img/structure/B248516.png)
1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a fluoro-phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multiple steps:
-
Formation of the Benzyl Piperazine Intermediate: : The initial step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Introduction of the Fluoro-Phenyl Group: : The benzyl piperazine intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
- **
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
特性
分子式 |
C21H25FN2O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C21H25FN2O3/c1-3-27-20-14-16(4-9-19(20)26-2)15-23-10-12-24(13-11-23)21(25)17-5-7-18(22)8-6-17/h4-9,14H,3,10-13,15H2,1-2H3 |
InChIキー |
ITPRNBVUGVLXGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)
![{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B248437.png)



![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)




![{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE](/img/structure/B248454.png)


![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
